Product packaging for Tris(2-chloroethoxy)silane(Cat. No.:CAS No. 10138-79-1)

Tris(2-chloroethoxy)silane

Cat. No.: B163002
CAS No.: 10138-79-1
M. Wt: 266.6 g/mol
InChI Key: QILVDQLVCPVRCN-UHFFFAOYSA-N
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Description

Tris(2-chloroethoxy)silane is an organosilicon compound characterized by its three 2-chloroethoxy functional groups. It serves as a specialized reagent in synthetic chemistry, particularly for introducing silane groups into target molecules. Its structure makes it a valuable intermediate for the development of more complex silicon-based compounds and materials. Researchers utilize this chemical as a key precursor in various organic and organometallic synthesis processes. The applications of this compound primarily lie in advanced materials science research and the development of novel polymeric systems. It is strictly designated for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl3O3Si B163002 Tris(2-chloroethoxy)silane CAS No. 10138-79-1

Properties

InChI

InChI=1S/C6H12Cl3O3Si/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILVDQLVCPVRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)O[Si](OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884452
Record name Silane, tris(2-chloroethoxy)-
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Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10138-79-1
Record name Silane, tris(2-chloroethoxy)-
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Record name Silane, tris(2-chloroethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, tris(2-chloroethoxy)-
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Record name Tris(2-chloroethoxy)silane
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Synthetic Methodologies and Precursor Chemistry of Tris 2 Chloroethoxy Silane

Dehydrogenative Coupling Reactions in Silane (B1218182) Synthesis

Dehydrogenative coupling is a significant method for forming Si-O bonds, representing a clean, atom-efficient alternative to traditional methods that often involve stoichiometric base and generate salt byproducts. mdpi.com This process typically involves the reaction of a hydrosilane with an alcohol, liberating hydrogen gas as the only byproduct. mdpi.comnih.gov The reaction is thermodynamically favorable due to the formation of the strong silicon-oxygen bond.

The synthesis of chloroalkoxysilanes through dehydrogenative coupling has been demonstrated. For instance, the reaction of a hydrosilane with a chloroalcohol can yield the desired chloroalkoxysilane. A relevant example is the dehydrogenative coupling of phenylsilane (B129415) with 2-chloroethanol (B45725), which produces tris(2-chloroethoxy)phenylsilane. publish.csiro.au This reaction proceeds with high yield, demonstrating the viability of this method for creating silicon centers with multiple chloroethoxy groups. publish.csiro.au

The general reaction can be represented as: SiH₄ + 3 ClCH₂CH₂OH → Si(OCH₂CH₂Cl)₃H + 3 H₂ (Note: A more realistic precursor would be trichlorosilane (B8805176), HSiCl₃, followed by alcoholysis, or a hydrosilane like phenylsilane as in the cited example).

A variety of catalysts can be employed to facilitate this transformation, including complexes of transition metals like ruthenium. nih.gov For example, the complex [Ru(p-cym)(Cl)₂(NHC)] has been shown to be an effective catalyst for the dehydrogenative coupling of silanes and alcohols at room temperature. nih.gov

Table 1: Representative Dehydrogenative Coupling of a Hydrosilane with 2-Chloroethanol

Precursor 1Precursor 2ProductCatalystYield (%)Ref.
Phenylsilane2-Chloroethanoltris(2-chloroethoxy)phenylsilaneNot specified87 publish.csiro.au
Diphenylsilane2-Chloroethanolbis(2-chloroethoxy)diphenylsilaneNot specified95 publish.csiro.au

This table presents data for analogous phenyl-substituted chloroalkoxysilanes to illustrate the potential of the method.

Grignard Reaction Pathways for Halosilane Functionalization

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis to form carbon-carbon bonds. In organosilicon chemistry, they are instrumental in functionalizing halosilanes by replacing a halogen atom with an organic group. libretexts.org The reaction of a Grignard reagent with a chlorosilane is a fundamental method for producing a wide array of organosilicon compounds. wikipedia.org

While typically used to form Si-C bonds, Grignard-type reactions can be conceptually applied to the synthesis of alkoxysilanes. However, the more direct and common method for introducing alkoxy groups is the reaction of a chlorosilane with an alcohol or an alkoxide. For the specific synthesis of Tris(2-chloroethoxy)silane, a Grignard reaction would not be the primary method for introducing the chloroethoxy groups. Instead, it would be employed to first create a specific organosilane, which might then be further functionalized.

For the purpose of illustrating the functionalization of chlorosilanes, a typical Grignard reaction involves the reaction of a chlorosilane with an alkyl or aryl magnesium halide. The general scheme is: R'SiCl₃ + 3 RMgX → R'SiR₃ + 3 MgXCl

The reactivity of the Grignard reagent is high, and reactions are typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The choice of solvent can influence the reaction, as can the nature of the halide in the Grignard reagent.

Reactions Involving Ethylene (B1197577) Oxide and Chlorosilane Precursors

The reaction of ethylene oxide with chlorosilanes provides a direct route to the formation of 2-chloroethoxy substituted silanes. researchgate.net Ethylene oxide, a cyclic ether, undergoes ring-opening upon reaction with a chlorosilane. The silicon atom acts as a Lewis acid, activating the epoxide ring, which is then opened by the chloride ion.

This reaction has been utilized to synthesize various trialkyl(or aryl)(2-haloethoxy)silanes. researchgate.net For the synthesis of this compound, a silicon halide such as silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃) would be the starting precursor. The reaction with three equivalents of ethylene oxide would lead to the desired product.

The general reaction with silicon tetrachloride can be depicted as: SiCl₄ + 3 (CH₂CH₂)O → SiCl(OCH₂CH₂Cl)₃ (Note: The reaction may proceed to full substitution to yield Tetra(2-chloroethoxy)silane, Si(OCH₂CH₂Cl)₄, depending on stoichiometry and conditions).

This reaction readily proceeds with various chlorosilanes and is a general method for preparing 2-haloethoxysilanes. researchgate.net The reaction with aqueous solutions of metal halides can also produce halohydrins, which can then react with chlorosilanes. wikipedia.org

Table 2: Synthesis of Chloroalkoxysilanes from Ethylene Oxide

Chlorosilane PrecursorReagentProductRef.
Trialkyl(or aryl)chlorosilanesEthylene oxideTrialkyl(or aryl)(2-chloroethoxy)silanes researchgate.net
Silicon TetrachlorideEthylene oxideChloroethoxy derivatives wikipedia.org

Novel Synthetic Routes to Chloroalkoxysilanes

Recent advancements in synthetic methodology offer new pathways to chloroalkoxysilanes. These routes often focus on improving efficiency, selectivity, and environmental compatibility.

One area of development is the use of alternative chlorinating agents for the conversion of alkoxysilanes or silanols to chlorosilanes. For instance, the use of aqueous concentrated hydrochloric acid has been shown to be effective for the synthesis of trialkylchlorosilanes from the corresponding alkoxysilanes or silanols, particularly with bulky substituents. researchgate.net

Another novel approach involves the catalytic functionalization of C-H bonds. While not directly producing chloroalkoxysilanes, these methods allow for the synthesis of complex organosilanes which can then be converted to the desired products.

The direct synthesis of alkoxysilanes from elemental silicon and alcohols, a greener alternative to the traditional Müller-Rochow process, is also an area of active research. mdpi.com While this method typically produces simple alkoxysilanes, modifications could potentially allow for the synthesis of functionalized derivatives.

Furthermore, the development of new catalytic systems, as discussed in the next section, is continuously providing novel and more efficient routes to a wide range of organosilicon compounds, including chloroalkoxysilanes.

Catalytic Systems for this compound Synthesis

Catalysis plays a crucial role in the synthesis of alkoxysilanes, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. A variety of catalytic systems are applicable to the synthesis of this compound.

For dehydrogenative coupling reactions , as mentioned earlier, ruthenium complexes such as [Ru(p-cym)(Cl)₂(NHC)] are highly effective. nih.gov Other transition metal complexes based on elements like iridium have also been used for the hydrosilylation of olefins with subsequent functionalization. mdpi.com

In the context of esterification-type reactions between a chlorosilane and an alcohol, Lewis acids are often employed as catalysts. Organic titanates, for example, are effective Lewis acid catalysts for esterification and transesterification reactions. chempoint.com While typically used for organic esters, their utility can extend to the formation of Si-O bonds. Boron-based catalysts, such as B(C₆F₅)₃, have also been shown to catalyze reactions between hydrosilanes and alkoxysilanes. acs.org

For reactions involving the conversion of alkoxysilanes to chlorosilanes, palladium catalysts in the presence of a chlorinating agent have been used. researchgate.net Iron(III)-based catalysts like FeCl₃ have also been shown to be effective for the chlorination of silanes and alkoxysilanes. researchgate.net

The choice of catalyst depends on the specific synthetic route. For the direct reaction of a chlorosilane with 2-chloroethanol, a base is often used to scavenge the HCl byproduct. In some cases, the reaction can be driven to completion without a catalyst, particularly with reactive chlorosilanes.

Table 3: Overview of Catalytic Systems for Silane Functionalization

Reaction TypeCatalyst ClassSpecific Example(s)ApplicationRef.
Dehydrogenative CouplingRuthenium Complexes[Ru(p-cym)(Cl)₂(NHC)]Silane + Alcohol → Alkoxysilane + H₂ nih.gov
EsterificationOrganic TitanatesTyzor® TPTCarboxylic Acid + Alcohol → Ester chempoint.com
HydrosilylationIridium Complexes[Ir(cod)Cl]₂Silane + Olefin → Organosilane mdpi.com
Chlorination of AlkoxysilanesIron(III) SaltsFeCl₃Alkoxysilane → Chlorosilane researchgate.net

Reaction Mechanisms and Kinetics of Tris 2 Chloroethoxy Silane

Hydrolysis of Trialkoxysilane Moieties

R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH

where for Tris(2-chloroethoxy)silane, R' would be a non-hydrolyzable organic group and R is the 2-chloroethoxy group. This process is significantly influenced by catalysts, pH, solvent, and water concentration. ingentaconnect.comgelest.com

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of trialkoxysilanes is generally faster than under neutral or basic conditions. gelest.combrb-international.com The proposed mechanism involves the protonation of the oxygen atom in the alkoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govunm.edu This is a bimolecular displacement reaction. unm.edu

The reaction proceeds as follows:

Protonation: An alkoxy group is protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. This attack typically occurs from the backside, leading to a pentacoordinate transition state. nih.gov

Alcohol Elimination: An alcohol molecule is eliminated, and a silanol (B1196071) group is formed.

This process can occur stepwise until all three alkoxy groups are replaced by hydroxyl groups, forming a silanetriol. The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the alkoxy groups, with smaller groups like methoxy (B1213986) hydrolyzing faster than larger groups like ethoxy. gelest.com

Base-Catalyzed Hydrolysis Mechanisms

In a basic medium, the hydrolysis of trialkoxysilanes is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group on the silicon atom. nih.gov This mechanism is also a bimolecular nucleophilic substitution (Sₙ2-Si) that proceeds through a pentacoordinate intermediate or transition state. ingentaconnect.comnih.gov

The key steps are:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

Transition State: A pentacoordinate intermediate is formed.

Alkoxide Elimination: An alkoxide ion is displaced, which then abstracts a proton from water to form an alcohol.

The rate of base-catalyzed hydrolysis is sensitive to both steric and inductive effects of the substituents on the silicon atom. nih.gov Electron-withdrawing groups on the non-hydrolyzable substituent can increase the rate of hydrolysis. ingentaconnect.com

Neutral Medium Hydrolysis Characteristics

In a neutral medium (around pH 7), the hydrolysis of trialkoxysilanes is generally slow. brb-international.comcfmats.com However, trialkoxysilanes without autocatalytic functional groups can remain stable in high-purity water for extended periods. gelest.com The reaction in a neutral medium is thought to involve the attack of a water molecule on the silicon atom, but the reaction rate is significantly lower compared to catalyzed reactions. rsc.orgresearchgate.net The presence of certain functionalities on the silane (B1218182) molecule, such as amino groups, can auto-catalyze the hydrolysis even in a neutral solution. researchgate.net

Kinetic Analysis of Hydrolysis Rates

The general rate equation is: Rate = (k_spontaneous[H₂O]ⁿ + k_acid[H₃O⁺][H₂O]ᵐ + k_base[OH⁻][H₂O]ᵖ) [Silane]

where k represents the rate constants for each pathway. ingentaconnect.com The order of the reaction with respect to water (n, m, p) can vary depending on the solvent and reaction conditions. ingentaconnect.com For instance, the hydrolysis of chloromethyl tris-(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the n-propyl substituted silane, highlighting the strong influence of electron-withdrawing groups. ingentaconnect.com

Table 1: Factors Influencing Hydrolysis Rate of Trialkoxysilanes

FactorEffect on Hydrolysis RateReference
pH Fastest at low and high pH, slowest around pH 7. brb-international.comunm.edu
Catalysts Acids and bases significantly accelerate the reaction. cfmats.comdakenchem.com
Steric Hindrance Larger alkoxy groups decrease the hydrolysis rate. gelest.comnih.gov
Inductive Effects Electron-withdrawing groups on the non-hydrolyzable substituent increase the rate. ingentaconnect.com
Water Concentration Generally, increasing water concentration increases the rate up to a certain point. dakenchem.comelsevier.es
Solvent The type of solvent can influence the reaction rate and order. ingentaconnect.comelsevier.es

Influence of Solvent and Water Concentration on Hydrolysis

The solvent plays a crucial role in the hydrolysis of trialkoxysilanes. The reaction is often carried out in a mixture of alcohol and water to ensure the miscibility of the reactants. researchgate.net The type of alcohol used as a co-solvent can affect the hydrolysis rate. elsevier.es

The concentration of water is a key parameter. Stoichiometrically, three moles of water are required to hydrolyze one mole of a trialkoxysilane. Increasing the water-to-silane ratio generally enhances the rate of hydrolysis. dakenchem.comelsevier.es However, at very high water concentrations, the solubility of the silane may decrease, potentially slowing down the reaction. nih.gov The order of the reaction with respect to water can vary; for example, for spontaneous hydrolysis, it can range from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane. ingentaconnect.com

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the resulting silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si). alfa-chemistry.com These reactions are responsible for the formation of oligomers and eventually a cross-linked three-dimensional network. researchgate.net

Condensation can occur through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The rates of these condensation reactions are also dependent on pH, catalyst, and solvent. elsevier.es Generally, condensation is slowest around the isoelectric point of silica (B1680970) (pH 2-3) and is catalyzed by both acids and bases. uni-saarland.de Under acidic conditions, condensation tends to produce less branched, more linear or cyclic structures. In contrast, base-catalyzed condensation leads to more highly branched and cross-linked networks. nih.gov The condensation of silanetriols often follows second-order kinetics. wiley.com

The competition between hydrolysis and condensation reactions is a critical factor that determines the final structure of the resulting polysiloxane material. researchgate.net

Self-Condensation of Silanols

Following the initial hydrolysis of the 2-chloroethoxy groups to form silanol functionalities, these intermediates are highly prone to self-condensation. ic.ac.ukchemeurope.com This process involves the reaction between two silanol groups to form a siloxane bond and a molecule of water, or between a silanol group and a remaining chloroethoxy group to produce a siloxane bond and 2-chloroethanol (B45725). nih.gov This strong tendency for self-condensation is a key characteristic of silanols and is fundamental to the formation of polysiloxane structures. ic.ac.uk The reaction progresses from monomers to oligomers and eventually to a cross-linked network. gelest.com

Co-condensation with Other Silane Species

The silanols derived from this compound can also react with other types of hydrolyzed silanes in a process known as co-condensation. This is a crucial aspect of its use in formulations where multiple silane coupling agents are present. The co-condensation allows for the creation of hybrid inorganic-organic networks with tailored properties. The mechanism is analogous to self-condensation, involving the formation of Si-O-Si linkages between the different silanol species. The relative rates of self- and co-condensation depend on the reactivity of the specific silanols, their concentration, and the reaction conditions.

Formation and Evolution of Si-O-Si Linkages

The formation of the stable Si-O-Si (siloxane) linkage is the defining step in the polymerization of this compound. This occurs through two primary condensation pathways after the initial hydrolysis step:

Water-producing condensation : Two silanol groups react to form a siloxane bridge and eliminate a water molecule. nih.gov

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed alkoxy group, eliminating an alcohol molecule (in this case, 2-chloroethanol). nih.gov

≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH (where R = -CH₂CH₂Cl) nih.gov

The evolution of these linkages transforms the system from a solution of monomers into a sol of oligomeric particles, which can then link together to form a continuous solid network known as a gel. nih.gov Under acidic conditions, the condensation tends to form less branched clusters, whereas alkaline conditions promote the formation of more highly branched and condensed structures. mdpi.com

Kinetic Parameters of Condensation Polymerization

The kinetics of silane polymerization are complex, with hydrolysis and condensation occurring concurrently. gelest.com Most studies report that the hydrolysis of trialkoxysilanes follows pseudo-first-order kinetics with respect to the silane concentration. nih.gov The condensation reaction order can vary more widely. nih.gov

Table 1: Illustrative Hydrolysis Rate Constants for Various Vinylsilanes

Silane CompoundCatalystRelative Rate Constant
VinyltrimethoxysilaneAcid10.9
VinyltriethoxysilaneAcid1.00
Vinyltri-2-propoxysilaneAcid0.11
Vinyltris-(3-oxabutoxy)silaneAcid2.79

This table, adapted from literature on vinylsilanes, illustrates how the structure of the alkoxy group affects hydrolysis rates under acidic conditions. pageplace.de The rates are relative to vinyltriethoxysilane.

Activation energies for the hydrolysis of related silanes have been reported to be in the range of 11 to 16 kcal/mol in acidic media and around 6 kcal/mol in basic media. nih.gov

Impact of Catalysts on Condensation Pathways

Catalysts are crucial as they influence the rates of both hydrolysis and condensation. gelest.com The choice of catalyst can direct the polymerization toward specific structural outcomes.

Acid Catalysis : In acidic media, a proton attacks the oxygen atom of an alkoxy group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. mdpi.comd-nb.info This mechanism generally leads to faster hydrolysis than condensation, favoring the formation of extended, less-branched polymer chains. gelest.com

Base Catalysis : In alkaline media, the hydroxide ion (OH⁻) or a deprotonated silanol (≡Si-O⁻) directly attacks the silicon atom in an Sₙ2-Si type mechanism. nih.govd-nb.info This pathway typically results in a higher condensation rate relative to hydrolysis, leading to more compact, highly branched clusters. mdpi.comgelest.com

Organometallic Catalysts : Compounds such as those based on tin, like dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for both hydrolysis and condensation. mdpi.comscielo.br Rare earth metal salts, such as europium (III) triflate, have also been shown to catalyze silane hydrolysis under mild conditions. google.com

Table 2: Effect of Catalysts on Hydrolysis of a Model Alkoxysilane

CatalystHydrolysis Rate
No CatalystExtremely slow
Acetic AcidSlight improvement
Dibutyltin dilaurate (DBTDL)Significant improvement
Dibutyltin diacetate (DBTDA)Significant improvement

This table summarizes findings on the hydrolysis of γ-glycidoxypropyl trimethoxy silane, demonstrating the powerful effect of organotin catalysts compared to weak acids or uncatalyzed reactions. mdpi.com

Cross-linking Chemistry of this compound

The ability of this compound to undergo hydrolysis and condensation makes it an effective cross-linking agent, particularly for polymers. This process transforms thermoplastic materials into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. evonik.com

Mechanistic Studies of Cross-linking in Polymeric Systems

The cross-linking of a polymer such as polyethylene (B3416737) with a trialkoxysilane is a well-established industrial process that occurs in two main stages. sid.irresearchgate.net While often initiated by grafting a vinyl-functional silane to the polymer, the fundamental cross-linking chemistry relies on the same hydrolysis and condensation reactions applicable to this compound when it is blended into a polymer system.

The mechanism proceeds as follows:

Hydrolysis : In the presence of moisture (from the atmosphere or a water bath) and a catalyst, the chloroethoxy groups on the silane hydrolyze to form reactive silanol (Si-OH) groups. scielo.br

Condensation : These silanol groups then condense with each other to form stable, covalent Si-O-Si bonds. sid.ir

When this reaction occurs within a polymer matrix, these siloxane bonds form a three-dimensional network that links the individual polymer chains together. evonik.com The result is a cross-linked polymer (PEX or XLPE) with significantly improved properties, such as resistance to deformation at high temperatures. evonik.com The efficiency and final properties of the cross-linked material are dependent on the silane concentration, catalyst activity, curing time, and temperature. researchgate.net

Acid-Catalyzed Cross-linking Mechanisms

Under acidic conditions, the cross-linking of alkoxysilanes like this compound proceeds via a well-established mechanism. gelest.com The hydrolysis step is generally the rate-limiting step and is significantly faster than condensation. gelest.com

The mechanism involves the following key steps:

Protonation of the Alkoxy Group: An acid catalyst (H₃O⁺) protonates the oxygen atom of one of the 2-chloroethoxy groups. This makes the chloroethoxy group a better leaving group (2-chloroethanol).

Nucleophilic Attack by Water: A water molecule then performs a nucleophilic attack on the silicon atom. This is typically an Sₙ2-type mechanism, proceeding through a pentacoordinate transition state. ingentaconnect.com

Formation of Silanol: The departure of the protonated 2-chloroethanol molecule results in the formation of a silanol group and regeneration of the acid catalyst. This process repeats until all three chloroethoxy groups are hydrolyzed to form trisilanol intermediates.

Condensation: The subsequent condensation can occur via two pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with a remaining chloroethoxy group to form a siloxane bond and a molecule of 2-chloroethanol.

Acid catalysis generally favors hydrolysis over condensation, leading to the formation of more linear, less branched polymer structures. mdpi.com The rate of acid-catalyzed hydrolysis is minimally affected by the steric bulk of the substituents on the silicon atom but is significantly influenced by their electronic effects. gelest.com

Base-Catalyzed Cross-linking Mechanisms

In base-catalyzed cross-linking, the mechanism differs significantly, with the condensation reactions being much faster than or comparable to the hydrolysis rates. This typically results in more compact, highly branched, and particulate structures. mdpi.com

The proposed mechanism involves:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. ingentaconnect.com

Displacement of Alkoxide: The intermediate then rearranges, leading to the displacement of a chloroethoxide anion (ClCH₂CH₂O⁻).

Protonation of Alkoxide: The displaced chloroethoxide anion is subsequently protonated by water to form 2-chloroethanol and regenerate the hydroxide catalyst.

Condensation: The condensation step is also base-catalyzed. A silanol group is deprotonated to form a highly nucleophilic silanoate anion (Si-O⁻). This anion then attacks another neutral silanol or an unhydrolyzed silane molecule, displacing a hydroxyl or chloroethoxy group, respectively, to form the siloxane linkage.

Base-catalyzed condensation is generally faster than hydrolysis, leading to the rapid formation of colloidal particles. mdpi.com

Structure-Reactivity Relationships Governing this compound Transformations

The reactivity of this compound in hydrolysis and condensation reactions is governed by the electronic and steric effects of its chloroethoxy substituents.

The presence of the electron-withdrawing chlorine atom on the ethoxy group significantly impacts the reactivity of the silane. This is a well-documented phenomenon in organosilane chemistry. ingentaconnect.com The chlorine atom exerts a negative inductive effect (-I effect), which withdraws electron density from the silicon atom through the ether linkage. This increased positive charge (δ+) on the silicon center makes it more susceptible to nucleophilic attack by water (in hydrolysis) or silanols (in condensation). ingentaconnect.com

Studies on analogous compounds have demonstrated this effect quantitatively. For instance, the hydrolysis of chloromethyl tris(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the n-propyl substituted analogue, which has a similar steric profile. ingentaconnect.com This highlights the dominant role of electronic effects. Therefore, it can be inferred that this compound will exhibit significantly higher hydrolysis and condensation rates compared to non-halogenated counterparts like triethoxysilane.

The following table summarizes the expected reactivity trends based on the structure of the alkoxy group:

Silane TypeElectronic Effect of SubstituentExpected Relative Hydrolysis Rate
TriethoxysilaneWeakly electron-donating (+I)Baseline
Tris(2-methoxyethoxy)silaneWeakly electron-withdrawing (-I)Higher than baseline
This compound Strongly electron-withdrawing (-I)Significantly higher than baseline

This table is based on established principles of structure-reactivity relationships in silane chemistry. ingentaconnect.com

Side Reactions and Product Distribution in this compound Chemistry

During the cross-linking of this compound, several side reactions can occur, influencing the final product distribution and the properties of the resulting material.

Incomplete Hydrolysis and Condensation: The most common side products arise from incomplete reactions. Under certain conditions, partially hydrolyzed species such as bis(2-chloroethoxy)silanol and (2-chloroethoxy)silanediol may persist in the reaction mixture. Similarly, incomplete condensation can lead to the presence of low molecular weight oligomers, including linear chains and cyclic species, instead of a fully cross-linked network.

Intramolecular Condensation (Cyclization): Silanetriols and their dimers are prone to intramolecular condensation, which leads to the formation of small cyclic siloxanes. These cyclic species can be volatile and may be lost during processing, or they may remain as plasticizers within the polymer network, affecting its mechanical properties.

Ether Cleavage: The ether linkage in the 2-chloroethoxy group could potentially be susceptible to cleavage under harsh acidic or basic conditions, although this is generally less favorable than Si-O bond hydrolysis. Acid-catalyzed cleavage of ethers by reagents like triethylsilane has been reported, suggesting the possibility of such side reactions under specific catalytic conditions. organic-chemistry.orgwiley.com

Formation of Silsesquioxanes: The complete and controlled hydrolysis and condensation of a trifunctional silane like this compound can lead to the formation of well-defined cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). nih.goviipseries.orgaau.dk However, achieving a high yield of a single, well-defined cage structure is challenging and typically requires carefully controlled reaction conditions to prevent the formation of random, cross-linked networks. nih.govaau.dk

The final product distribution is a complex function of reaction parameters such as pH, temperature, water-to-silane ratio, and solvent. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Tris 2 Chloroethoxy Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Tris(2-chloroethoxy)silane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, it is possible to map out the molecular structure and observe its transformation during chemical reactions.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the hydrogen atoms. The molecule, with its Si(OCH₂CH₂Cl)₃ structure, contains two distinct sets of protons within the three identical 2-chloroethoxy groups. This results in a simple yet informative spectrum.

The protons on the carbon adjacent to the oxygen atom (O-CH₂) and the protons on the carbon adjacent to the chlorine atom (CH₂-Cl) are chemically non-equivalent. They split each other's signals into triplets due to spin-spin coupling through the single C-C bond.

The -O-CH₂- protons are expected to appear as a triplet at a specific chemical shift.

The -CH₂-Cl protons will also appear as a triplet, typically shifted further downfield compared to the -O-CH₂- protons due to the deshielding effect of the electronegative chlorine atom.

Detailed analysis of a related compound, tris(2-chloroethoxy)phenylsilane, shows the ethoxy protons as two triplets. publish.csiro.au The signal for the protons closer to the oxygen (Si-O-CH₂) appears around 3.90 ppm, while the signal for the protons closer to the chlorine (CH₂-Cl) is found around 3.49 ppm. publish.csiro.au These values provide a strong reference for the expected spectrum of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Si-O-CH₂- ~3.9 Triplet (t) ~5-6

¹³C NMR for Carbon Skeleton Analysis

Complementing the proton data, ¹³C NMR spectroscopy is used to analyze the carbon framework of the molecule. This compound has two unique carbon environments in each of its three identical side chains.

The carbon atom bonded to oxygen (-O-C H₂)

The carbon atom bonded to chlorine (-C H₂-Cl)

Each of these will produce a distinct signal in the ¹³C NMR spectrum. Based on data from analogous structures, the chemical shifts can be predicted. For tris(2-chloroethoxy)phenylsilane, the corresponding carbon signals are observed at approximately 63.9 ppm (for Si-O-CH₂) and 45.5 ppm (for -CH₂-Cl). publish.csiro.au

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Si-O-C H₂- ~64

²⁹Si NMR for Silicon Connectivity and Siloxane Structures

²⁹Si NMR spectroscopy is uniquely powerful for studying silicon-containing compounds. It provides direct information about the silicon atom's chemical environment, including its oxidation state and connectivity. huji.ac.il For the parent this compound molecule, a single resonance is expected in the ²⁹Si NMR spectrum, corresponding to a silicon atom bonded to three alkoxy groups and one hydrogen (a T-type silicon, specifically T⁰).

The true utility of ²⁹Si NMR becomes apparent when studying the hydrolysis and condensation reactions of this compound. researchgate.net As the chloroethoxy groups are sequentially replaced by hydroxyl groups (-OH) and then form siloxane bridges (-O-Si), the chemical shift of the silicon nucleus changes predictably. nih.gov

T⁰ : Represents the initial silane (B1218182), R-Si(OR')₃.

: Represents a silicon atom with one siloxane bond, formed after hydrolysis and condensation, R-Si(OR')₂(OSi).

: Represents a silicon atom with two siloxane bonds, R-Si(OR')(OSi)₂.

: Represents a fully condensed silicon atom with three siloxane bonds, R-Si(OSi)₃.

Each of these species (T⁰, T¹, T², T³) appears at a distinct chemical shift range, allowing for quantitative analysis of the different structures present in a reacting mixture or a final polymeric material. nih.gov The transition from an alkoxy ligand to a silanol (B1196071) group also induces a noticeable shift. researchgate.net

Application in Reaction Kinetics Monitoring

NMR spectroscopy is an exceptional tool for monitoring the kinetics of chemical reactions in situ. The hydrolysis and self-condensation of alkoxysilanes like this compound can be followed over time by acquiring sequential NMR spectra. researchgate.netacs.org

By integrating the signal intensities in the ¹H, ¹³C, or ²⁹Si NMR spectra, the concentration of the reactant, intermediates, and products can be determined as a function of time.

Using ¹H NMR : The disappearance of the characteristic triplets of the chloroethoxy groups can be monitored to track the consumption of the starting material.

Using ²⁹Si NMR : This is the most direct method. The decay of the T⁰ signal of the starting silane and the corresponding appearance and evolution of signals for hydrolyzed intermediates and the T¹, T², and T³ condensed species can be tracked to build a comprehensive kinetic model of the polymerization process. researchgate.netexlibrisgroup.com

These kinetic studies are vital for controlling the synthesis of silicone-based materials, as reaction conditions like pH, temperature, and solvent can be correlated with the rate of siloxane network formation. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum serves as a molecular fingerprint, with specific peaks corresponding to particular functional groups and bond types. For this compound, IR spectroscopy can confirm the presence of its key structural features.

The analysis of silane coupling agents by IR spectroscopy is a well-established method for confirming their structure and observing their reactions, such as grafting onto a substrate. utwente.nlcetjournal.it

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Description
2960-2850 C-H Stretch Stretching vibrations of the methylene (B1212753) (CH₂) groups.
1100-1000 Si-O-C Stretch Asymmetric stretching of the silicon-oxygen-carbon linkage, a strong and characteristic band for alkoxysilanes.
950-850 Si-O Stretch Stretching vibrations associated with the Si-O bond.
800-600 C-Cl Stretch Stretching vibration of the carbon-chlorine bond.

During hydrolysis and condensation, the disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band (around 3400 cm⁻¹) from silanol (Si-OH) intermediates, followed by the growth of a broad Si-O-Si (siloxane) band (around 1000-1120 cm⁻¹), can be observed. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₆H₁₂Cl₃O₃Si), the calculated monoisotopic mass is approximately 264.96 g/mol . In an MS experiment, a molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) would be expected around this m/z value. uni.lu

The energetically unstable molecular ion tends to fragment in predictable ways. libretexts.org Common fragmentation pathways for this compound would involve the cleavage of the Si-O and C-O bonds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure / Loss Predicted m/z (for ³⁵Cl)
[M]⁺ Molecular Ion ~265
[M+H]⁺ Protonated Molecular Ion ~266
[M+Na]⁺ Sodiated Adduct ~288
[M - OCH₂CH₂Cl]⁺ Loss of one chloroethoxy group ~185
[M - CH₂CH₂Cl]⁺ Loss of a chloroethyl radical ~202

Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule, verifying that the chloroethoxy groups are indeed attached to the central silicon atom. dtic.millcms.cz

X-ray Diffraction for Crystalline and Amorphous Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for the characterization of materials, enabling the detailed investigation of their atomic and molecular structure. This method can distinguish between crystalline materials, which possess long-range atomic order, and amorphous materials, which exhibit only short-range order. chemsrc.com

In a hypothetical analysis, the diffraction pattern of a crystalline sample would exhibit sharp, well-defined peaks. The positions and intensities of these peaks are unique to the crystal structure and can be used for phase identification. harvard.edu

In contrast, if this compound is in an amorphous state, its XRD pattern would be characterized by broad, diffuse halos rather than sharp peaks. researchgate.net This pattern arises from the lack of long-range order in the arrangement of the molecules. Analysis of the amorphous pattern can still yield valuable information, such as the average distance between molecules.

The determination of the degree of crystallinity is also possible by comparing the integrated intensities of the sharp peaks (crystalline contribution) and the broad halo (amorphous contribution).

Interactive Table: Hypothetical X-ray Diffraction Data for this compound

2θ (degrees)Intensity (a.u.)Phase Assignment
10.5800Crystalline
21.21200Crystalline
25.8950Crystalline
30.1600Crystalline
15-35200Amorphous Halo

Note: This table is illustrative and based on typical patterns for organosilane compounds.

Thermal Analysis for Chemical Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of materials. researchgate.netwiley.com These methods provide critical data on the temperatures at which a compound degrades and the nature of the chemical changes that occur. google.comreutlingen-university.de

For this compound, TGA can be used to determine the onset temperature of decomposition and the subsequent mass loss as a function of temperature. This information is vital for defining the upper-temperature limit for its storage and application. While direct TGA data for this compound is not widely published, studies on analogous chlorinated and ethoxylated silanes provide insights into its likely decomposition behavior. buffalo.educam.ac.uk

The decomposition of this compound is expected to proceed through several potential pathways, driven by the thermal cleavage of its weakest bonds. The Si-O, C-O, C-C, and C-Cl bonds are all candidates for initial thermal scission. General principles of silane pyrolysis suggest that the decomposition may initiate with the elimination of small molecules. rsc.orgosti.gov

Potential decomposition pathways include:

Elimination of Chloroethane (B1197429): Homolytic or heterolytic cleavage of the C-O bond could lead to the formation of chloroethane and a silanol intermediate.

Elimination of Ethylene (B1197577): A concerted reaction involving the transfer of a hydrogen atom could result in the elimination of ethylene and the formation of a silicon-chloride bond.

Cleavage of the C-Cl bond: This would generate a radical species that could initiate further decomposition reactions.

DSC analysis complements TGA by measuring the heat flow associated with thermal transitions. Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition or polymerization reactions. For related organosilicon compounds, DSC has been used to investigate thermal stabilities. researchgate.net

Interactive Table: Predicted Thermal Decomposition Data for this compound and Related Compounds

CompoundOnset Decomposition Temp. (°C)Major Decomposition Products (Predicted)Analytical Technique
This compound~200-250Ethylene, Hydrogen Chloride, Silicon OxidesTGA/DSC
Tetraethoxysilane (TEOS)>300Ethylene, Ethanol, Silanols, Silicic AcidTGA
Chlorinated DisilanesVariableSilylenes, Hydrogen Chloride, Silicon HydridesTheoretical Calculations

Note: The data for this compound is an educated prediction based on the behavior of structurally similar compounds.

Computational and Theoretical Investigations of Tris 2 Chloroethoxy Silane

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For Tris(2-chloroethoxy)silane, these studies provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.comarxiv.org This is achieved by moving the atoms to find the lowest possible ground state energy. stackexchange.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic and organosilicon molecules. nih.gov The geometry optimization process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located. stackexchange.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
Si-O Bond Length1.65 Å
C-O Bond Length1.43 Å
C-C Bond Length1.52 Å
C-Cl Bond Length1.80 Å
O-Si-O Bond Angle109.5°
Si-O-C Bond Angle125.0°
O-C-C Bond Angle108.0°
C-C-Cl Bond Angle110.0°
Note: These are hypothetical values based on typical bond lengths and angles for similar organosilane compounds and are presented for illustrative purposes.

Mechanistic Pathway Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Transition state calculations, often performed using DFT, are instrumental in elucidating the step-by-step pathway of a reaction. By locating the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy, which governs the reaction rate. For reactions involving this compound, such as its hydrolysis, these calculations can help to identify the most favorable reaction mechanism. For instance, in the hydrolysis of an alkoxysilane, a key step is the nucleophilic attack of a water molecule on the silicon atom. d-nb.info Transition state calculations can model this process, providing insights into the structure and energy of the transition state complex. d-nb.info

Prediction of Reactivity and Selectivity in Catalyzed Reactions

Computational methods are increasingly used to predict the reactivity and selectivity of catalyzed reactions, which is of great importance in synthetic chemistry. beilstein-journals.orguvic.ca For reactions involving this compound, such as its participation in cross-coupling reactions or hydrosilylation, computational models can help in understanding the role of the catalyst and in predicting the reaction outcome. pkusz.edu.cn By calculating the energies of intermediates and transition states for different possible reaction pathways, it is possible to determine which products are most likely to form. beilstein-journals.org This predictive capability can accelerate the discovery and optimization of new catalytic systems for the functionalization of organosilanes. uvic.ca

Computational Design of Silane-Modified Interfaces and Materials

The ability of silanes to form robust bonds with various substrates makes them ideal for surface modification. researchgate.net Computational methods play a crucial role in the rational design of silane-modified interfaces and materials. mdpi.com By simulating the interaction of this compound with a given surface, such as silica (B1680970) or a metal oxide, it is possible to predict the binding energy, the orientation of the adsorbed molecules, and the structure of the resulting self-assembled monolayer. innovationforever.com These simulations can guide the selection of the appropriate silane (B1218182) and reaction conditions to achieve desired surface properties, such as hydrophobicity or biocompatibility. mdpi.com Quantum chemical calculations can also be used to understand the nature of the chemical bonds formed between the silane and the surface. innovationforever.com

Machine Learning Applications in Organosilicon Chemical Systems

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the landscape of materials science and chemical research. arxiv.orgnih.gov In the realm of organosilicon chemistry, these computational tools are becoming indispensable for accelerating the discovery of new materials, predicting their properties, and optimizing synthetic processes. lanyachem.comnih.gov By leveraging large datasets, ML models can identify complex patterns and relationships between molecular structures and their macroscopic properties, offering a powerful alternative to time-consuming and resource-intensive experimental methods. lanyachem.comresearch.google

Machine learning algorithms, including neural networks, support vector machines, and random forests, are being applied to predict a wide array of characteristics for organosilicon compounds. lanyachem.comnih.gov These applications are particularly valuable in fields such as semiconductor manufacturing and advanced materials development, where organosilanes and polysiloxanes are key components. digitellinc.comtandfonline.com While direct machine learning studies on this compound are not extensively documented, the methodologies developed for the broader class of organosilicon compounds are directly applicable to understanding and predicting its behavior.

A significant area of research is the use of Quantitative Structure-Property Relationship (QSPR) models. acs.orgnih.gov These models establish mathematical relationships between the molecular descriptors of a compound and its physical, chemical, or biological properties. acs.org For organosilicon compounds, QSPR studies have been successfully employed to predict critical parameters such as flash point, boiling point, melting point, and net heat of combustion. digitellinc.comacs.orgnih.govfigshare.com

In a notable QSPR study, a dataset of 230 organosilicon compounds was used to develop models for predicting flash points. acs.org The models were built using a stepwise regression method to select the most relevant molecular descriptors from a pool of over 1500. acs.org The resulting models demonstrated strong predictive performance, highlighting the potential of QSPR to assess the fire and explosion hazards of organosilicon compounds. acs.orgresearchgate.net

Another study focused on predicting the boiling points of 1700 organosilane compounds using a directed message-passing neural network (D-MPNN). digitellinc.com This advanced deep learning model achieved a high degree of accuracy, with a coefficient of determination (R²) of 0.98 and a root-mean-squared error (RMSE) of 10.0°C on the test set. digitellinc.com The success of this approach underscores the power of neural networks to learn intricate atom-level relationships that govern bulk properties. digitellinc.com

The development of machine learning models relies on the availability of high-quality data. nottingham.ac.uk Researchers often compile extensive databases of organosilicon compounds with experimentally determined properties to train and validate their models. digitellinc.comfigshare.com These datasets are typically split into training, validation, and testing sets to ensure the model's ability to generalize to new, unseen molecules. digitellinc.com The molecular structures are converted into numerical representations, or "descriptors," which can range from simple topological indices to complex quantum mechanical parameters. acs.orgfigshare.com

The table below presents a sample of data that could be used to train a machine learning model for predicting the properties of organosilanes. The data includes the compound name, its chemical formula, and an exemplary property such as the boiling point.

Compound NameChemical FormulaBoiling Point (°C)
TetramethylsilaneSi(CH₃)₄26.6
TetraethoxysilaneSi(OC₂H₅)₄168
Phenylsilane (B129415)C₆H₅SiH₃120
3-AminopropyltrimethoxysilaneH₂N(CH₂)₃Si(OCH₃)₃217
This compoundSi(OCH₂CH₂Cl)₃-

Furthermore, machine learning is being employed to optimize the synthesis and application of organosilanes. For instance, ML methods combined with molecular dynamics simulations have been used to predict the adhesive properties and bond failure mechanisms of silane molecules at interfaces, which is crucial for their use as adhesion promoters in composite materials. tandfonline.com

Applications in Materials Science: Mechanistic Insights of Tris 2 Chloroethoxy Silane

Role as a Coupling Agent in Composite Materials

As a coupling agent, Tris(2-chloroethoxy)silane is designed to act as a molecular bridge at the interface between inorganic and organic materials, a critical function in the fabrication of high-performance composite materials.

Chemical Bonding at Organic-Inorganic Interfaces

The fundamental mechanism by which this compound facilitates bonding involves a two-step process. The initial step is the hydrolysis of the chloroethoxy groups in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass fibers or mineral fillers, to form stable, covalent siloxane bonds (Si-O-Substrate). researchgate.netorgsyn.org This reaction anchors the silane (B1218182) molecule to the inorganic phase.

The chloroethyl groups of the silane are not typically designed to react directly with the organic polymer matrix. Instead, after hydrolysis and condensation with the inorganic surface, the remaining organic part of the molecule is intended to physically entangle or, if appropriately functionalized, co-react with the polymer matrix, thereby creating a strong interfacial bond. gelest.compageplace.de

Mechanisms of Interpenetrating Polymer Network (IPN) Formation

Interpenetrating polymer networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. Silanes can play a crucial role in the formation of semi-IPNs or full IPNs where one of the networks is a polysiloxane.

In the context of this compound, a polysiloxane network can be formed in the presence of an organic polymer. This process involves the controlled hydrolysis and self-condensation of the silane molecules. uhasselt.be As the silane hydrolyzes, the resulting silanols can condense with each other to form a three-dimensional cross-linked polysiloxane network. uhasselt.be When this occurs within a swelling organic polymer matrix, an IPN structure is created. The formation of these intertwined networks can lead to materials with synergistic properties, exhibiting, for example, enhanced chemical resistance and mechanical strength compared to the individual components alone. It has been suggested that the formation of an IPN between a siloxane layer and a matrix resin contributes to improved adhesion and water resistance. sigmaaldrich.com

Interfacial Adhesion Enhancement via Siloxane Linkages

The enhancement of interfacial adhesion is a direct consequence of the formation of siloxane (Si-O-Si) linkages. These bonds can form in two key ways: between the silane and the inorganic substrate, and between adjacent silane molecules to form a cross-linked interlayer. mdpi.com This durable, covalent bridge replaces weaker van der Waals forces, leading to significantly improved stress transfer from the polymer matrix to the reinforcing filler. evonik.com The result is a composite material with superior mechanical properties and enhanced resistance to environmental degradation, particularly under humid conditions where the integrity of the interface is often compromised. expresspolymlett.com The formation of a dense, cross-linked siloxane network at the interface is crucial for providing hydrolytic stability. ccl.net

Application in Polymer Modification and Cross-linking

Beyond its role as a coupling agent, this compound can be utilized to modify polymer properties through the formation of cross-linked networks.

Formation of Cross-linked Polymeric Networks

The trifunctional nature of this compound allows it to act as a cross-linking agent. Following hydrolysis to silanetriols, these molecules can undergo extensive condensation reactions to form a rigid, three-dimensional polysiloxane network. ethz.ch When this reaction is carried out in the presence of a thermoplastic polymer, the polymer chains can become entrapped within the siloxane network, effectively cross-linking the material and enhancing its thermal and mechanical stability. google.com

Chemical Principles Governing Polyethylene (B3416737) Cross-linking

The cross-linking of polyethylene (PE) using silanes, known as moisture-cured cross-linking, is a well-established industrial process. google.comdavidpublisher.com While this process typically employs vinyl-functionalized silanes that are first grafted onto the polyethylene backbone, a similar principle of moisture-induced cross-linking via siloxane bond formation applies.

Modification of Hyperbranched Polymer Architectures

This compound serves as a crucial modifying agent for hyperbranched polymers (HBPs), a class of macromolecules known for their unique three-dimensional, highly branched structures. frontiersin.orgresearchgate.net The incorporation of silane moieties, such as this compound, into HBP frameworks can lead to significant enhancements in their properties. researchgate.netnih.gov Silanes, acting as organic-inorganic hybrid modifiers, can improve the thermal, mechanical, and electrical characteristics of HBPs compared to their purely organic counterparts. researchgate.netnih.gov

The modification process often leverages the dual reactivity of organofunctional silanes. nih.gov These molecules act as a "bridge" between different materials. nih.gov The chloroethoxy groups of this compound can react with various functional groups present in the HBP structure, while the silane core can form robust metallo-siloxane covalent bonds with inorganic surfaces or crosslink to form a silica (B1680970) network. nih.gov This functionalization allows for the creation of HBPs with tailored properties, such as low viscosity, high solubility, and a large number of reactive end groups, making them suitable for advanced applications in coatings and adhesives. researchgate.netnih.gov The ability to modify the terminal groups of HBPs is a key aspect that allows for the fine-tuning of their physical and chemical properties for specific uses. frontiersin.org

Contribution to Flame Retardancy Mechanisms

This compound contributes to the flame retardancy of polymer composites through multiple condensed-phase and gas-phase mechanisms. As a silicon-containing compound, it primarily functions by forming a protective silica layer and promoting char formation, which insulates the underlying material from heat and oxygen. alfa-chemistry.commdpi.com The presence of chlorine in its structure also introduces gas-phase radical scavenging capabilities.

The synergistic effect between silicon and carbon is a key aspect of the flame retardancy provided by silane coupling agents like this compound. mdpi.com During combustion, the silane decomposes, and the resulting silicon-containing species interact with the carbonaceous char produced by the polymer's degradation. mdpi.com This interaction enhances the thermal stability and oxidative resistance of the char layer. alfa-chemistry.com The resulting silicon-carbon protective layer is more effective at insulating the polymer matrix from heat and preventing the escape of flammable volatile compounds than a purely carbonaceous char layer would be. mdpi.comresearchgate.net This synergistic effect is primarily a condensed-phase mechanism, where the components work together to create a more robust and protective barrier. mdpi.com

Upon thermal decomposition, this compound forms a layer of silica (SiO2) nanoparticles on the surface of the material. alfa-chemistry.commdpi.com This silica layer acts as a physical barrier with several flame-retardant functions. alfa-chemistry.comnih.govcnr.it It insulates the underlying polymer from the heat of the flame, reduces the rate of heat transfer, and limits the diffusion of oxygen to the polymer surface, thereby stifling the combustion process. alfa-chemistry.comcnr.it Furthermore, this protective layer helps to prevent the release of flammable gases that are products of the polymer's pyrolysis. alfa-chemistry.comnist.gov The formation of this dense, stable, silicon-containing layer is a fundamental component of the condensed-phase flame-retardant mechanism of silicone-based additives. alfa-chemistry.com

In addition to its condensed-phase activity, this compound can also inhibit combustion in the gas phase. The combustion of polymers is a radical chain reaction, relying on high-energy free radicals like H• and HO• to propagate the flame. specialchem.com The chlorine atoms in the 2-chloroethoxy groups of the silane can be released during combustion. These halogen atoms can act as radical scavengers in the gas phase, reacting with the highly reactive H• and HO• radicals to form less reactive species. specialchem.com This interruption of the radical chain reaction reduces the heat generated by combustion, cools the system, and ultimately suppresses the flame. specialchem.com While the primary mechanism for silanes is in the condensed phase, this gas-phase radical trapping provides an additional layer of flame inhibition.

Utilization in Advanced Coatings and Adhesives

Organofunctional silanes, including this compound, are utilized in advanced coatings and adhesives to enhance performance and durability. onlytrainings.comadvpolymer.com They primarily function as adhesion promoters, coupling agents, and crosslinkers. brb-international.com In these applications, the silane is typically added in small concentrations, often between 0.2% and 5% by weight, to the coating or adhesive formulation. onlytrainings.combrb-international.com

Below is a table summarizing the effects of silane modification on the performance of a polysulfide adhesive.

Property Unmodified Adhesive (Si-OCPS0) Silane-Modified Adhesive (Si-OCPS3) Improvement
Oil Absorption (21 days) --20.5% reduction european-coatings.com
Water Uptake (21 days) --43.6% reduction european-coatings.com
Tensile Strength (in oil) -17.34 MPa european-coatings.comIncreased european-coatings.com
Tensile Strength (in water) -15.67 MPa european-coatings.comIncreased european-coatings.com

Table 1: Performance enhancement of a polysulfide adhesive through silane modification. Data is based on a formulation with a 7:1 mass ratio of BSO to AEAPTMS. european-coatings.com

Future Directions and Emerging Research Areas

Novel Synthetic Approaches to High-Purity Tris(2-chloroethoxy)silane

The production of high-purity this compound is crucial for applications in electronics and performance materials where contaminants can adversely affect final properties. While traditional synthesis routes often involve the reaction of a silicon source like trichlorosilane (B8805176) with 2-chloroethanol (B45725) or ethylene (B1197577) oxide chemsrc.com, research is moving towards more efficient and selective methods.

One promising area is the development of catalyzed dehydrogenative coupling reactions. For instance, the dehydrogenative coupling of phenylsilane (B129415) with 2-chloroethanol has been shown to produce tris(2-chloroethoxy)phenylsilane in high yield (87%) within a few hours, demonstrating the viability of this pathway for creating Si-O bonds with chloroethoxy moieties. publish.csiro.au Adapting such catalytic systems for the direct reaction of silane (B1218182) (SiH4) or its precursors with 2-chloroethanol could offer a more atom-economical route to this compound.

Another approach involves a multi-step synthesis where tetrachlorosilane (B154696) is first reacted with ethylene oxide to produce mono(2-chloroethoxy)-trichlorosilane. google.com This intermediate could then be further reacted with 2-chloroethanol to yield the desired product. The challenge lies in controlling the stoichiometry and reaction conditions to maximize the yield of the trisubstituted product and minimize the formation of mono-, di-, or tetra-substituted analogues. guidechem.com

Future research will likely focus on:

Developing catalysts that offer high selectivity for the trisubstituted product, reducing the need for extensive purification.

Exploring continuous flow reactors to improve reaction control, safety, and scalability.

Investigating alternative, greener solvents and reaction conditions to enhance the sustainability of the synthesis process.

Refining purification techniques, such as fractional distillation under reduced pressure, to achieve the ultra-high purity required for advanced applications.

Advanced Catalysis for Controlled Silane Reactivity

The reactivity of the Si-(O-C-C-Cl) bonds in this compound offers a versatile platform for material synthesis, but controlling this reactivity is key to tailoring material properties. Advanced catalysis is an emerging field aimed at precisely directing the reaction pathways of organosilanes. organic-chemistry.org

Recent breakthroughs in catalysis for other silanes highlight potential future research directions for this compound:

Stereo- and Regiocontrol: Copper- and cobalt-based catalytic systems have demonstrated remarkable control over the stereochemistry and regioselectivity of silane addition reactions. beilstein-journals.orgchemrxiv.org For example, copper triflate and copper bis(4-cyclohexylbutyrate) can produce different geometric isomers of allylic silanes from the same starting materials simply by altering the reaction conditions. beilstein-journals.org Applying similar catalytic strategies to this compound could enable the synthesis of polymers and materials with highly specific architectures.

Selective Functionalization: Rhodium and iridium complexes have been developed for highly regioselective hydrosilylation and silylation reactions. nih.govwhiterose.ac.uk Such catalysts could potentially be used to selectively activate one or more of the chloroethoxy groups on this compound, allowing for stepwise functionalization and the creation of complex, multifunctional molecules.

Controlled Condensation: Amines have been shown to effectively catalyze the hydrolysis and condensation of alkoxysilanes, a critical step in the formation of sol-gel materials and surface coatings. mdpi.com The rate of these reactions can be tuned by the type and concentration of the amine catalyst, offering a method to control the cross-linking density and morphology of materials derived from this compound.

Catalyst SystemSilane TypeControlled ReactionPotential Application for this compound
Cobalt ComplexesSecondary SilanesEnantioselective HydroalkoxylationSynthesis of chiral polymers or materials.
Copper (CuCN, Cu(OTf)₂)SilylboronatesRegio- and Stereocontrolled AdditionsControlled grafting onto unsaturated polymer backbones.
Rhodium/Iridium ComplexesSecondary SilanesRegioselective Hydrosilylation/SilylationStepwise functionalization of the silane for complex architectures.
Amine CatalystsAlkoxysilanesControlled Hydrolysis & CondensationTuning gelation time and network structure in sol-gel processes.

This table is generated based on research findings on various silane systems and represents potential future applications for this compound. beilstein-journals.orgchemrxiv.orgnih.govwhiterose.ac.ukmdpi.com

Integration of this compound in Sustainable Materials Development

The development of sustainable materials is a global priority, focusing on renewable feedstocks, circular economy principles, and enhanced material durability. Organofunctional silanes, like this compound, are poised to play a significant role in this transition. rsc.org They can act as molecular "bridges" or coupling agents that enhance the performance and longevity of composite materials. mdpi.comonlytrainings.com

Future research is expected to explore the integration of this compound in several key areas of sustainable materials science:

Biopolymer Composites: The chloroethoxy groups of the silane are reactive sites that can be used to graft the molecule onto the surface of natural fibers (e.g., cellulose, lignin) or biopolymers (e.g., PLA, PHA). This surface modification can improve the interfacial adhesion between the hydrophilic natural material and a hydrophobic polymer matrix, leading to high-performance, partially biodegradable composites with enhanced mechanical strength and water resistance. mdpi.com

Recycled Polymer Upcycling: The chemical modification of recycled polymers is a promising strategy to improve their properties and find higher-value applications. For instance, research on recycling PET bottles has shown that chemical modification can be used to produce valuable materials like anion exchange membranes. acs.org this compound could be used to cross-link or functionalize recycled polymer chains, improving their thermal stability and mechanical performance.

Durable and Protective Coatings: Silane-based coatings are known for their excellent adhesion to inorganic substrates like glass and metal, providing a barrier against corrosion and environmental degradation. rsc.org this compound can serve as a precursor for dense, cross-linked silica (B1680970) or polysiloxane networks. Its integration into coating formulations could lead to more durable and long-lasting protective layers, extending the service life of infrastructure and products, which is a core tenet of sustainability.

The ability of silanes to form robust M-O-Si bonds (where M is a metal) on inorganic surfaces makes them ideal for creating stable hybrid materials with applications ranging from advanced catalysts to reinforced plastics. rsc.org

Multiscale Modeling and Simulation of this compound Systems

Computational modeling and simulation are indispensable tools for accelerating materials discovery and understanding complex chemical systems. A multiscale modeling approach can provide insights into the behavior of this compound from the electronic level to the bulk material scale.

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the this compound molecule. acs.org These calculations can elucidate reaction mechanisms, predict the reactivity of the chloroethoxy groups, and help design more efficient catalysts for its synthesis and subsequent reactions.

Molecular Dynamics (MD): MD simulations model the dynamic behavior of large ensembles of molecules over time. For this compound, MD can be used to predict key thermodynamic and physical properties. mdpi.com For example, simulations can determine the cohesive energy density (CED), which relates to solubility and intermolecular forces, and the fractional free volume (FFV), which influences transport properties in a polymer matrix. mdpi.com MD is particularly powerful for simulating the interface between this compound-derived layers and other materials, such as polymers or inorganic surfaces, to understand adhesion and compatibility. mdpi.com

Coarse-Graining and Predictive Models: For larger-scale phenomena, coarse-grained models and quantitative structure-property relationship (QSPR) methods, such as group-additivity models, can predict bulk physical properties like refractivity, polarizability, and density with high accuracy. mdpi.comresearchgate.net Computational databases also provide predicted values for properties relevant to analytical characterization, such as collision cross-sections for mass spectrometry. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺265.96941148.3
[M+Na]⁺287.95135155.8
[M-H]⁻263.95485146.6
[M+NH₄]⁺282.99595166.6
[M+K]⁺303.92529152.2

Data sourced from PubChemLite, showing predicted collision cross-section (CCS) values for this compound adducts, calculated using CCSbase. uni.lu These predictive models are crucial for guiding experimental work and reducing the time and cost associated with material development.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Tris(2-chloroethoxy)silane purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of ethoxy (-OCH2_2CH3_3) and chloroethoxy (-OCH2_2CH2_2Cl) groups. Peaks at δ 1.2–1.4 ppm (triplet, -CH3_3) and δ 3.5–3.8 ppm (multiplet, -OCH2_2-) are characteristic .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-O-C (1050–1100 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) bonds. Compare with reference spectra from NIST databases .
  • Elemental Analysis : Validate molecular formula (C7_7H15_{15}Cl3_3O3_3Si) with ≤0.3% deviation .

Q. How can this compound be synthesized, and what are common pitfalls?

  • Methodological Answer :

  • Synthesis Route : React trichlorosilane (SiHCl3_3) with 2-chloroethanol in a 1:3 molar ratio under inert atmosphere. Use anhydrous conditions to avoid hydrolysis. Monitor exothermicity to prevent runaway reactions .
  • Purification : Distill under reduced pressure (b.p. ~120–130°C at 10 mmHg) and test for residual chloride ions via AgNO3_3 precipitation .
  • Pitfalls : Trace moisture leads to silanol (Si-OH) formation, reducing reactivity. Use molecular sieves and Schlenk-line techniques for moisture-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in surface functionalization?

  • Methodological Answer :

  • Controlled Variables : Systematically vary humidity, temperature, and substrate pre-treatment (e.g., plasma cleaning vs. acid etching). Use a factorial design (e.g., 23^3 matrix) to isolate dominant factors .
  • Surface Analysis : Employ X-ray Photoelectron Spectroscopy (XPS) to quantify Si-O-Si crosslinking vs. unreacted ethoxy groups. Compare with wettability assays (contact angle measurements) to correlate reactivity with hydrophobicity .
  • Case Study : In hybrid silane films, a silane concentration ≥5 wt% and APTES:GPTMS ratio of 1:2 minimized hydrolysis-induced defects, improving corrosion resistance (R² = 0.87) .

Q. What experimental strategies optimize this compound for corrosion-resistant coatings on galvanized steel?

  • Methodological Answer :

  • Pre-Treatment : Clean substrates with 0.1M HNO3_3 to remove oxides, followed by ethanol rinsing.
  • Coating Formulation : Prepare 2–10 wt% silane solutions in ethanol/water (90:10 v/v). Hydrolyze for 24 hours at pH 4 (acetic acid) to activate Si-OH groups .
  • Performance Testing : Use Electrochemical Impedance Spectroscopy (EIS) to measure coating impedance (≥106^6 Ω·cm2^2 indicates effective barrier properties). Compare with salt-spray tests (ASTM B117) for 500+ hours .

Q. How does the hydrolysis kinetics of this compound influence its application in sol-gel processes?

  • Methodological Answer :

  • Kinetic Studies : Conduct time-resolved FTIR to track Si-O-C (1100 cm1^{-1}) disappearance and Si-OH (950 cm1^{-1}) formation. Fit data to pseudo-first-order models to derive rate constants (k ≈ 103^{-3} s1^{-1} at pH 5) .
  • Sol-Gel Optimization : Adjust pH (4–6) and H2_2O:silane ratio (2:1 to 4:1) to balance gelation time and pore structure. Use dynamic light scattering (DLS) to monitor particle size (target: 10–50 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.